
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(tribromomethyl)-1,3,4-thiadiazole typically involves the bromination of 2,5-bis(methylthio)-1,3,4-thiadiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,5-bis(methylthio)-1,3,4-thiadiazole.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Aplicaciones Científicas De Investigación
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties such as flame retardancy.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(tribromomethyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and cellular membranes. The tribromomethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to generate reactive intermediates can result in oxidative stress and damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole
- 2,5-Bis(methylthio)-1,3,4-thiadiazole
- 2,5-Bis(chloromethyl)-1,3,4-thiadiazole
Uniqueness
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole is unique due to the presence of tribromomethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and addition reactions. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Propiedades
Número CAS |
63140-62-5 |
|---|---|
Fórmula molecular |
C4Br6N2S |
Peso molecular |
587.5 g/mol |
Nombre IUPAC |
2,5-bis(tribromomethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4Br6N2S/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 |
Clave InChI |
PFIQGSKJYVDGCX-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN=C(S1)C(Br)(Br)Br)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


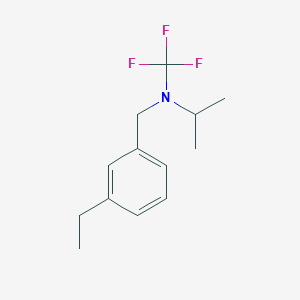
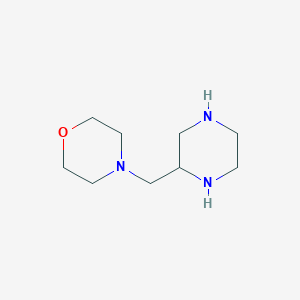
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)

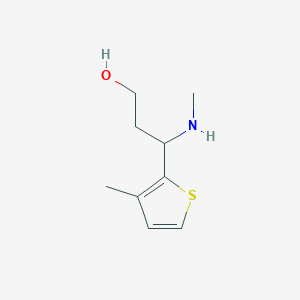
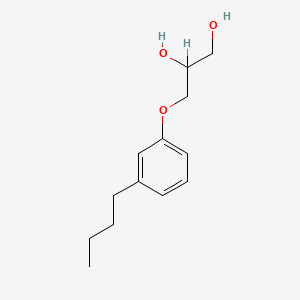

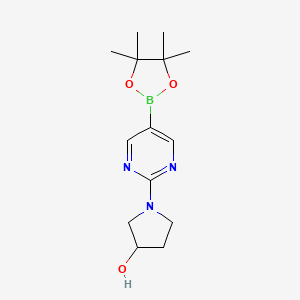
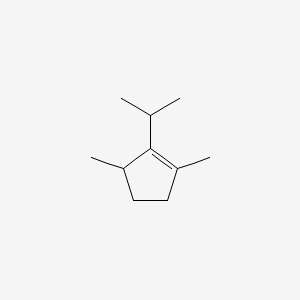

![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)

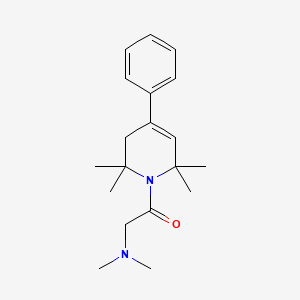
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
